4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O2. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2-(difluoromethoxy)benzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid group to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4,5-Dichloro-2-(difluoromethoxy)benzoic acid: Formed by hydrolysis.
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the development of advanced materials with specific properties.
Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-methoxybenzoyl chloride
- 4,5-Dichloro-2-fluorobenzoyl chloride
- 4,5-Dichloro-2-(trifluoromethoxy)benzoyl chloride
Uniqueness
4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities.
Properties
IUPAC Name |
4,5-dichloro-2-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)6(2-5(4)10)15-8(12)13/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPABOMRECFPIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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